molecular formula C16H22N4O3 B2681373 3,5-dimethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide CAS No. 2034254-52-7

3,5-dimethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

Cat. No.: B2681373
CAS No.: 2034254-52-7
M. Wt: 318.377
InChI Key: ZPHDPSQBPLPRPE-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Application in Drug Development

The molecule of interest, due to its structural complexity and potential biological activity, could serve as a precursor or analog in the synthesis of novel compounds with specific pharmacological targets. For instance, the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from related compounds has demonstrated significant anti-inflammatory and analgesic activities. These compounds have been explored for their potential as cyclooxygenase inhibitors, with some showing high COX-2 selectivity and considerable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Radioligand Binding Studies

Compounds with structural similarities to the molecule have been radiolabeled for in vitro studies, such as [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, demonstrating high affinity for sigma-2 receptors. These studies are crucial for understanding receptor interactions and can lead to the development of targeted therapies for neurological disorders (Xu et al., 2005).

Antimicrobial Activities

Novel benzamide derivatives containing triazole moieties have shown promising antifungal activities against several phytopathogenic fungi. This suggests that compounds with similar structures could be developed into effective antifungal agents, contributing to the control of agricultural pests and diseases (Zhang et al., 2016).

Synthesis of Heterocyclic Compounds

The molecule can also be involved in the synthesis of tetra- and penta-heterocyclic compounds incorporating isoquinoline moieties. These compounds have been prepared via reactions leading to various heterocyclic derivatives, showcasing the molecule's versatility in organic synthesis and its potential to contribute to the creation of new drugs with diverse biological activities (Abdallah, Hassaneen, & Abdelhadi, 2009).

Properties

IUPAC Name

3,5-dimethoxy-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-11(2)15(10-20-17-5-6-18-20)19-16(21)12-7-13(22-3)9-14(8-12)23-4/h5-9,11,15H,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHDPSQBPLPRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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